methyl 2-[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
Description
Methyl 2-[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate (CAS: 944317-66-2) is a boronate ester derivative featuring a fluorine substituent at the 5-position of the phenyl ring and a methyl acetate group at the 2-position. This compound is widely employed as an intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are critical in pharmaceuticals and agrochemicals . Its pinacol boronate ester group enhances stability against hydrolysis, making it suitable for diverse synthetic applications .
Properties
CAS No. |
1352734-02-1 |
|---|---|
Molecular Formula |
C15H20BFO4 |
Molecular Weight |
294.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate typically involves a multi-step process:
Borylation Reaction: The initial step often involves the borylation of a fluorinated aromatic compound using bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction forms the boronic ester intermediate.
Esterification: The boronic ester intermediate is then subjected to esterification with methyl chloroacetate in the presence of a base like sodium hydride or potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can also improve the scalability of the process.
Chemical Reactions Analysis
Cross-Coupling Reactions
The compound’s dioxaborolane group facilitates Suzuki-Miyaura cross-coupling , a reaction widely used to form carbon-carbon bonds. Palladium catalysts, such as Pd(dppf)Cl₂, are typically employed to mediate these reactions . For example, in the synthesis of ALK2 inhibitors, the boronic ester undergoes coupling with aryl halides or triflates under palladium catalysis, enabling the construction of complex aromatic systems .
Key Reaction Conditions :
This reaction is critical for generating biologically active molecules, such as drug candidates targeting kinase receptors .
Transesterification and Deprotection
The dioxaborolane group undergoes transesterification to release the free boronic acid, a precursor for subsequent reactions. This process is typically achieved using methyl boronic acid in dilute acidic conditions (e.g., 0.1N HCl in acetone) .
Reaction Mechanism :
-
The pinacol ester reacts with methyl boronic acid, displacing the pinacol group.
-
The byproduct (methyl boronic pinacol ester) is removed via evaporation due to its volatility .
Optimal Conditions :
This method avoids decomposition, ensuring high purity of the deprotected boronic acid .
Nucleophilic Reactions
The boron atom in the dioxaborolane group can form covalent bonds with nucleophiles , such as diols or amines. This reactivity enables applications in organic synthesis, including the design of ligands or functionalized materials. For example, the boronic ester may participate in:
-
Condensation reactions : With diols to form cyclic esters.
-
Amination : With amines to form boron-nitrogen bonds.
While specific kinetic data for these reactions are not detailed in the provided sources, the structural features suggest potential utility in bioconjugation or materials science.
Structural Comparisons with Analogues
The compound’s reactivity is influenced by its fluorinated aromatic system and boronic ester. Below is a comparison with structurally similar compounds:
The fluorine substitution in the target compound enhances reactivity in cross-coupling reactions compared to non-fluorinated analogues .
Stability and Handling
The compound’s stability depends on reaction conditions:
Scientific Research Applications
Medicinal Chemistry
Targeting Fluorine in Drug Design
Fluorine atoms are often incorporated into pharmaceuticals to enhance metabolic stability and bioavailability. The presence of the fluorine atom in methyl 2-[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate contributes to its potential as a lead compound for developing new drugs targeting various diseases.
Case Study: Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, studies on related dioxaborolane derivatives have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation .
Organic Synthesis
Reagent in Cross-Coupling Reactions
The dioxaborolane group allows for participation in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is essential for synthesizing biaryl compounds widely used in pharmaceuticals and agrochemicals. The stability of the dioxaborolane moiety under reaction conditions makes it a valuable reagent .
Table: Comparison of Boron Compounds in Cross-Coupling
| Compound Name | Structure | Reaction Type | Yield (%) |
|---|---|---|---|
| Methyl 2-[5-Fluoro... | Structure | Suzuki Coupling | 85 |
| Methyl 2-(4-fluoro... | Structure | Negishi Coupling | 90 |
| Methyl 3-(4-methoxy... | Structure | Stille Coupling | 80 |
Materials Science
Development of Functional Materials
The incorporation of boron compounds into polymers has led to the development of materials with enhanced thermal and mechanical properties. This compound can serve as a building block for creating advanced materials used in electronics and photonics.
Case Study: Polymer Blends
Recent studies have investigated blends of polymers containing boron compounds and their applications in electronic devices. These materials exhibit improved conductivity and stability under thermal stress .
Mechanism of Action
The mechanism by which methyl 2-[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate exerts its effects is largely dependent on its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its biological activity. This interaction can inhibit enzymes or modulate receptor activity, leading to various therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound is compared to five analogs (Table 1), differing in substituent type, position, or ester group:
Key Observations :
- Substituent Position : The 5-fluoro substitution in the target compound contrasts with the 3-fluoro analog , which may alter steric and electronic effects during cross-coupling reactions.
- Halogen Effects : Replacing fluorine with chlorine (e.g., 5-chloro analog) increases molecular weight and may reduce reactivity due to chlorine’s higher electronegativity .
- Ester Group Variation : The benzyl ester in TRC-F587275-25MG offers different solubility and stability compared to methyl esters.
- Acid Form : The carboxylic acid derivative lacks ester protection, making it prone to hydrolysis but reactive in carboxylate-mediated couplings.
Q & A
Q. What are the standard synthetic routes for methyl 2-[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate?
Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura coupling or boronic esterification. A common route involves reacting aryl halides with pinacol boronic esters. For example:
- Step 1: Bromination of a fluorophenylacetic acid derivative followed by esterification with methanol.
- Step 2: Coupling with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under palladium catalysis (e.g., Pd(PPh₃)₄) in dioxane at 90°C for 24 hours under inert atmosphere .
- Yield: Reported yields range from 43% to 54% depending on purification steps (e.g., acid-base extraction, column chromatography) .
Key Reaction Conditions Table:
| Step | Reagents/Catalysts | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | KOH, HCl | MeOH | Reflux | 5 hr | N/A |
| 2 | Pd(PPh₃)₄, KOAc | Dioxane | 90°C | 24 hr | 43% |
Q. How is this compound characterized, and what analytical techniques are critical?
Methodological Answer: Characterization involves:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the boronate ester (δ ~1.3 ppm for pinacol methyl groups) and acetate methyl (δ ~3.7 ppm) .
- High-Performance Liquid Chromatography (HPLC): Purity validation (>95%) using reverse-phase C18 columns .
- Mass Spectrometry (MS): ESI-MS to confirm molecular weight (262.11 g/mol) and fragmentation patterns .
- X-ray Crystallography: Used in structurally related compounds to resolve stereochemical ambiguities (e.g., benzofuran derivatives) .
Advanced Research Questions
Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling using this compound?
Methodological Answer: Optimization strategies include:
- Catalyst Screening: Test Pd catalysts (e.g., PdCl₂(dppf), Pd(OAc)₂) to enhance coupling efficiency. Evidence suggests Pd(PPh₃)₄ is effective but may require ligand tuning .
- Solvent Effects: Replace dioxane with THF or toluene to improve solubility of aryl halides .
- Temperature Gradients: Lower temperatures (e.g., 60°C) may reduce side reactions like protodeboronation .
- Additives: Use phase-transfer catalysts (e.g., TBAB) to accelerate biphasic reactions .
Data Contradiction Analysis:
Conflicting yields (43% vs. 54%) may arise from differences in workup procedures (e.g., acid quenching vs. neutral extraction). Systematic comparison of purification methods is advised .
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Moisture Sensitivity: The boronate ester hydrolyzes in water. Store under anhydrous conditions (0–6°C) with desiccants .
- Thermal Stability: Decomposition occurs above 90°C. Avoid prolonged exposure to heat during synthesis .
- Light Sensitivity: No direct evidence, but analogous dioxaborolanes degrade under UV; use amber vials .
Stability Testing Protocol:
Conduct accelerated aging studies (40°C/75% RH for 1 month).
Monitor via HPLC for degradation products (e.g., free boronic acid).
Q. What computational methods are used to predict the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate transition-state energies for Pd-catalyzed coupling steps. Focus on B-O bond dissociation energy (~50 kcal/mol) .
- Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics (e.g., dioxane vs. DMF) .
- Docking Studies: Model interactions with catalytic sites (e.g., Pd(0) oxidative addition) .
Case Study:
DFT analysis of similar boronate esters revealed steric hindrance from the pinacol group slows transmetallation—suggesting substituent modifications to enhance reactivity .
Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved?
Methodological Answer:
Q. What are the implications of fluorine substitution on the compound’s electronic properties?
Methodological Answer:
- Electron-Withdrawing Effect: Fluorine at the 5-position increases electrophilicity of the aryl ring, enhancing coupling rates with electron-rich partners .
- Steric Effects: Meta-fluorine minimally impacts steric bulk but alters resonance stabilization of intermediates .
- Spectroscopic Impact: ¹⁹F NMR (δ ~-110 ppm) provides a direct probe for monitoring reaction progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
